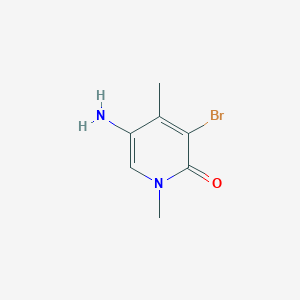

5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one

Beschreibung

5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 3rd position, and two methyl groups at the 1st and 4th positions. The structure also includes a dihydropyridin-2-one core, which is a partially saturated pyridine ring with a ketone group at the 2nd position. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Eigenschaften

Molekularformel |

C7H9BrN2O |

|---|---|

Molekulargewicht |

217.06 g/mol |

IUPAC-Name |

5-amino-3-bromo-1,4-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9BrN2O/c1-4-5(9)3-10(2)7(11)6(4)8/h3H,9H2,1-2H3 |

InChI-Schlüssel |

KISNISOFVBVSJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(C=C1N)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1,4-dimethyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity of bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the bromine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or Grignard reagents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or dehalogenated compounds. Substitution reactions result in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and methyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes. The dihydropyridin-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-3-chloro-1,4-dimethyl-1,2-dihydropyridin-2-one: Similar structure with a chlorine atom instead of bromine.

5-Amino-3-iodo-1,4-dimethyl-1,2-dihydropyridin-2-one: Similar structure with an iodine atom instead of bromine.

5-Amino-3-fluoro-1,4-dimethyl-1,2-dihydropyridin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of a bromine atom in 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one imparts unique reactivity and biological properties compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications and effects.

This detailed article provides a comprehensive overview of 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound belonging to the pyridine family. Its structure includes an amino group at the 5th position, a bromine atom at the 3rd position, and two methyl groups located at the 1st and 4th positions. This unique arrangement contributes to its chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : CHBrNO

- Molar Mass : 217.06 g/mol

- Density : 1.590 g/cm³

- Boiling Point : Approximately 259.2 °C

The presence of the bromine atom enhances lipophilicity, facilitating cell membrane penetration, while the amino group allows for hydrogen bonding with biological molecules .

The biological activity of 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one is primarily linked to its interaction with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.

- Enzyme Interaction : The dihydropyridin-2-one core can modulate enzyme activity, influencing various biological pathways.

Research indicates potential applications in therapeutic areas such as neuroprotection and anti-inflammatory activities.

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Neuroprotective Effects

Research suggests that 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one may have neuroprotective effects. It has been observed to protect neuronal cells from oxidative stress and apoptosis in vitro.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to confirm these findings .

Comparative Analysis with Analog Compounds

To understand the unique properties of 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-chloro-1,4-dimethyl-1,2-dihydropyridin-2-one | Chlorine instead of Bromine | Generally less lipophilic than brominated counterpart |

| 5-Amino-3-fluoro-1,4-dimethyl-1,2-dihydropyridin-2-one | Fluorine instead of Bromine | Exhibits different electronic properties affecting reactivity |

| 5-Amino-3-iodo-1,4-dimethyl-1,2-dihydropyridin-2-one | Iodine instead of Bromine | Larger size may influence steric interactions in biological systems |

The presence of bromine imparts distinct reactivity and biological interactions compared to its chloro and fluoro analogs.

Study on Anticancer Properties

A recent study focused on the anticancer effects of this compound on glioblastoma cells demonstrated that treatment with 5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one resulted in significant cell death through apoptosis pathways. The compound was found to inhibit key signaling pathways involved in tumor growth .

Neuroprotective Research

Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that it significantly reduced neuronal cell death and preserved mitochondrial function under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.